Zonisamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

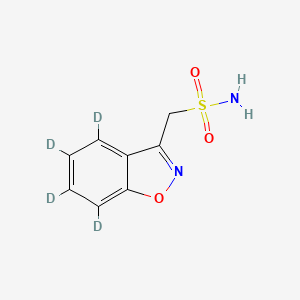

Structure

3D Structure

Propriétés

IUPAC Name |

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662231 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-04-0 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020720-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Zonisamide-d4 and its primary use in research

An In-depth Examination of its Application as an Internal Standard in Bioanalytical Research

Introduction

Zonisamide-d4 is the deuterated analog of Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties.[1] In the field of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled compounds, such as this compound, serve as ideal internal standards in mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly reliable and reproducible quantitative data. This guide provides a comprehensive overview of this compound, its primary application in research, and detailed methodologies for its use.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] The introduction of four deuterium atoms into the benzisoxazole ring results in a molecular weight increase of approximately four atomic mass units compared to the parent compound, Zonisamide. This mass difference is the key feature utilized in its role as an internal standard for mass spectrometry.

| Property | Value | Reference |

| Chemical Name | (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | [3][4] |

| Molecular Formula | C₈H₄D₄N₂O₃S | [2] |

| Molecular Weight | 216.25 g/mol | [3][4][5][6] |

| CAS Number | 1020720-04-0 | [2][3][5] |

| Melting Point | 163-165°C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2] |

Primary Use in Research: Internal Standard for Bioanalysis

The predominant application of this compound in a research setting is as an internal standard for the quantitative analysis of Zonisamide in biological samples such as plasma, serum, and blood.[7] Its utility is particularly pronounced in pharmacokinetic and toxicokinetic studies, where precise and accurate measurement of drug concentration over time is critical. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The principle of stable isotope dilution analysis is illustrated in the following diagram:

Experimental Protocols

Proposed Synthesis of this compound

The following diagram illustrates a conceptual workflow for the proposed synthesis:

Quantification of Zonisamide in Human Plasma/Serum using this compound by UPLC-MS/MS

The following is a representative protocol compiled from various published methods for the quantification of Zonisamide in biological matrices using this compound as an internal standard.

1. Materials and Reagents:

-

Zonisamide reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Human plasma/serum (drug-free)

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Zonisamide (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare working solutions of Zonisamide for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Prepare a working solution of this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma/serum sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with water (e.g., 1:10) prior to injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumentation and Conditions:

| Parameter | Typical Conditions |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Zonisamide: e.g., m/z 213.0 -> 132.1; this compound: e.g., m/z 217.0 -> 136.1 |

| Cone Voltage & Collision Energy | Optimized for each transition |

5. Data Analysis:

-

Quantify Zonisamide concentration by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Zonisamide in unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for sample analysis:

Quantitative Data from Method Validation Studies

The following tables summarize typical validation parameters for LC-MS/MS methods utilizing a deuterated internal standard for Zonisamide quantification.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Zonisamide | Human Serum | 0.5 - 50 | > 0.99 | [7] |

| Zonisamide | Human Plasma | 0.5 - 30 | > 0.99 | [7] |

| Zonisamide | Dried Blood Spots | 0.125 - 25 | > 0.99 | |

| Zonisamide | Dried Plasma Spots | 0.25 - 50 | > 0.99 |

Table 2: Precision and Accuracy

| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Human Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |

| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |

| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |

| Rabbit Plasma | Low QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |

| Medium QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] | |

| High QC | < 8.5 | < 8.5 | -11.3 to 14.4 | [7] |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Zonisamide | Human Plasma | 70.8 - 77.3 | Not significant | [7] |

| This compound (IS) | Human Plasma | 85.6 - 110.4 | Not significant | [7] |

| Zonisamide | Rabbit Plasma | 70.8 - 77.3 | Not significant | [7] |

| This compound (IS) | Rabbit Plasma | 85.6 - 110.4 | Not significant | [7] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Zonisamide. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in pharmacokinetic and other quantitative studies. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. As the demand for high-quality bioanalytical data continues to grow, the application of stable isotope-labeled internal standards like this compound will remain a critical component of successful research and development programs.

References

- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Zonisamide-d4: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zonisamide-d4, the deuterated analog of the antiepileptic drug Zonisamide. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and analytical methodologies. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Zonisamide, leveraging its similar chemical behavior and distinct mass from the parent drug.

Core Chemical and Physical Properties

This compound, with the chemical name (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide, is a stable isotope-labeled form of Zonisamide.[1] The incorporation of four deuterium atoms on the benzene ring provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Zonisamide.

Physicochemical Properties of this compound and Zonisamide

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Zonisamide. As a deuterated analog, the physicochemical properties of this compound are very similar to those of Zonisamide, with the most significant difference being the molecular weight.

| Property | This compound | Zonisamide |

| Chemical Name | (4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide[1] | 1,2-benzisoxazole-3-methanesulfonamide[2] |

| Synonyms | 1,2-(Benzisoxazole-d4)-3-methanesulfonamide, AD 810-d4[3][4] | Zonegran, Excegran[5] |

| Molecular Formula | C₈H₄D₄N₂O₃S[4] | C₈H₈N₂O₃S[2] |

| Molecular Weight | 216.25 g/mol [3] | 212.23 g/mol [2] |

| CAS Number | 1020720-04-0[3] | 68291-97-4[6] |

| Appearance | White to Light Brown Solid[3] | White powder[2] |

| Melting Point | 163-165 °C[3] | 160-163 °C[7] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[3] | Moderately soluble in water (0.80 mg/mL) and 0.1 N HCl (0.50 mg/mL); Soluble in methanol, ethanol[2][7] |

| pKa | Not explicitly reported, expected to be ~10.2 | 10.2[2] |

| logP | Not explicitly reported, expected to be ~0.2-0.5 | 0.2 - 0.5[7] |

Chemical Structure

The chemical structure of this compound consists of a deuterated 1,2-benzisoxazole ring linked to a methanesulfonamide group.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A generalized synthetic pathway for Zonisamide is illustrated below.

Caption: Generalized synthetic pathway for Zonisamide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Zonisamide in various matrices, including pharmaceutical formulations and biological samples. Given its structural similarity, these methods are directly applicable to this compound, especially when used as an internal standard in LC-MS/MS assays.

Representative HPLC Method for Zonisamide Analysis

The following table outlines a typical isocratic reverse-phase HPLC method for the determination of Zonisamide.

| Parameter | Conditions |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) in various ratios.[10][11] A common ratio is 30:70 (v/v) of 0.1% orthophosphoric acid to methanol.[10] |

| Flow Rate | 1.0 mL/min[10][11] |

| Detection | UV detection at 285 nm[10][11] |

| Injection Volume | 20 µL[11] |

| Retention Time | Typically between 3.5 and 8.5 minutes, depending on the exact conditions.[10][11] |

Experimental Protocol: Sample Preparation for HPLC Analysis from Pharmaceutical Formulation

-

Sample Collection: Weigh and finely powder a representative number of Zonisamide tablets (e.g., 20 tablets).[12]

-

Stock Solution Preparation: Accurately weigh a portion of the powder equivalent to a known amount of Zonisamide (e.g., 25 mg) and transfer it to a volumetric flask.[11]

-

Dissolution: Add a suitable diluent (e.g., a mixture of methanol and water) and sonicate or shake vigorously to dissolve the active ingredient.[11]

-

Dilution: Dilute the solution to the final volume with the diluent and mix thoroughly.

-

Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[11]

-

Working Solution Preparation: Prepare further dilutions of the filtered stock solution with the mobile phase to achieve a concentration within the linear range of the calibration curve.[11]

-

Injection: Inject the prepared sample into the HPLC system for analysis.[11]

The workflow for a typical HPLC analysis is depicted below.

Caption: A typical workflow for HPLC analysis.

Mechanism of Action of Zonisamide

As this compound is used as an analytical standard, its biological activity is not its primary application. However, understanding the mechanism of action of the parent compound, Zonisamide, is crucial for researchers in the field. Zonisamide exerts its anticonvulsant effects through a multi-faceted mechanism.[4] The primary mechanisms are believed to be the blockade of voltage-gated sodium channels and T-type calcium channels.[4] This action stabilizes neuronal membranes and suppresses neuronal hypersynchronization, which is characteristic of seizures.[4] Additionally, Zonisamide is a weak inhibitor of carbonic anhydrase and modulates GABAergic and glutamatergic neurotransmission.[4]

Caption: Simplified diagram of Zonisamide's mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ZONISAMIDE [dailymed.nlm.nih.gov]

- 3. This compound CAS#: 1020720-04-0 [amp.chemicalbook.com]

- 4. Zonisamide - Wikipedia [en.wikipedia.org]

- 5. Zonisamide CAS#: 68291-97-4 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

- 10. saudijournals.com [saudijournals.com]

- 11. hakon-art.com [hakon-art.com]

- 12. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis of Zonisamide and Zonisamide-d4: Physical, Chemical, and Analytical Distinctions

For Immediate Release

This technical guide provides an in-depth exploration of the physical and chemical differences between the anti-epileptic drug Zonisamide and its deuterated isotopologue, Zonisamide-d4. Tailored for researchers, scientists, and professionals in drug development, this document details the comparative properties, analytical methodologies for differentiation, and the underlying principles of isotopic substitution.

Executive Summary

Zonisamide is a well-established sulfonamide anticonvulsant effective in the treatment of partial seizures.[1][2] this compound, a stable isotope-labeled version of the parent drug, serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for quantitative bioanalysis. While structurally almost identical, the substitution of four hydrogen atoms with deuterium on the benzisoxazole ring introduces subtle but significant changes in the molecule's physical and chemical behavior. This guide elucidates these differences through quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Physical and Chemical Properties

The primary physical difference between Zonisamide and this compound is their molecular weight, a direct consequence of the four deuterium atoms replacing protium. This mass difference is the cornerstone of their differentiation in mass spectrometry. Other physical properties, such as melting point and solubility, are also slightly altered.

Table 1: Comparison of Physical and Chemical Properties

| Property | Zonisamide | This compound |

| Chemical Formula | C₈H₈N₂O₃S | C₈H₄D₄N₂O₃S |

| Molecular Weight | 212.23 g/mol [3][4][5] | 216.25 g/mol [6][7][8][9] |

| Monoisotopic Mass | 212.02556330 Da[3] | 216.05067028 Da[6] |

| Melting Point | 160-163 °C[3][10] | 163-165 °C[7] |

| Solubility in Water | 0.80 mg/mL[4][5] | Data not readily available, but expected to be very similar to Zonisamide. |

| pKa | 10.2[4][5] | Expected to be very similar to Zonisamide. |

| Appearance | White powder/crystalline solid[4][5][11] | White to Light Brown Solid[7] |

Structural Differences

This compound is specifically labeled with four deuterium atoms on the aromatic benzisoxazole ring. This precise substitution is crucial for its use as an internal standard, as it is unlikely to undergo exchange under typical physiological or analytical conditions.

Caption: Chemical structures of Zonisamide and this compound.

The Kinetic Isotope Effect and Its Implications for Metabolism

The replacement of hydrogen with the heavier deuterium isotope can lead to a phenomenon known as the kinetic isotope effect (KIE).[12][13] The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond.[13] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.

Zonisamide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) through reductive cleavage of the benzisoxazole ring to form 2-(sulfamoylacetyl)-phenol (SMAP).[1][4][6][9] While the deuteration in this compound is on the aromatic ring, which is not the primary site of metabolic attack, understanding the KIE is crucial in the design of deuterated drugs intended to have altered pharmacokinetic profiles.[14][15]

Caption: Zonisamide metabolism and the kinetic isotope effect.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of Zonisamide in bulk drug substance and pharmaceutical dosage forms.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid or 0.02 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A common isocratic mobile phase is a 30:70 (v/v) mixture of 0.1% orthophosphoric acid and methanol.[7]

-

Sample Preparation:

-

Prepare a stock solution of Zonisamide by accurately weighing and dissolving the substance in a suitable solvent (e.g., a 50:50 v/v mixture of methanol and water) to a known concentration (e.g., 1000 µg/mL).[7]

-

For dosage forms, grind tablets to a fine powder, weigh an amount equivalent to a specific dose, and dissolve in the solvent.[7]

-

Prepare working standards and samples by diluting the stock solution with the mobile phase to a concentration within the linear range of the assay (e.g., 10-70 µg/mL).[7]

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Analysis: Inject the prepared samples and standards into the HPLC system. The retention time for Zonisamide is typically around 3.5 minutes under these conditions.[7] Quantify the amount of Zonisamide by comparing the peak area of the sample to the peak areas of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This protocol describes the quantification of Zonisamide in plasma samples using this compound as an internal standard.

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reverse-phase or HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) with a modifier like 0.075% formic acid.

-

Flow Rate: 0.225 mL/min.

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zonisamide: Monitor precursor ion m/z 213.1 → product ion m/z 132.1 (quantifier) and another suitable product ion (qualifier).

-

This compound: Monitor precursor ion m/z 217.1 → product ion m/z 136.1.

-

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 100 µL of a solution of this compound in acetonitrile (the internal standard working solution).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 g) for 10 minutes.[8]

-

Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of Zonisamide to the peak area of this compound against the concentration of the calibrators. Determine the concentration of Zonisamide in the unknown samples from this curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. journalppw.com [journalppw.com]

- 5. Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. bdigital.ipg.pt [bdigital.ipg.pt]

- 8. Zonisamide | Neupsy Key [neupsykey.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Decoding the Certificate of Analysis for Zonisamide-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Zonisamide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the key components of a this compound CoA, detailing the experimental protocols used for its characterization and presenting the data in a clear, understandable format.

This compound is the deuterated form of Zonisamide, an anticonvulsant medication. The incorporation of four deuterium atoms into the benzisoxazole ring provides a stable mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Identification and Characterization

A typical CoA for this compound will begin with fundamental identification details. This information confirms that the material is what it purports to be.

| Parameter | Typical Specification |

| Product Name | This compound |

| CAS Number | 1020720-04-0[1] |

| Chemical Formula | C₈H₄D₄N₂O₃S[1] |

| Molecular Weight | 216.25 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Purity and Assay Data

The purity of an internal standard is a critical parameter that directly impacts the accuracy of analytical measurements. A CoA will provide quantitative data on chemical and isotopic purity, determined by various analytical techniques.

| Analysis | Method | Typical Result |

| Chemical Purity | HPLC | >99.5% |

| Isotopic Purity (Atom % D) | Mass Spectrometry | >99% |

| Residual Solvents | GC-HS | <0.5% |

| Water Content | Karl Fischer Titration | <0.5% |

| Assay (by NMR) | qNMR | 95.0% - 105.0% |

Experimental Protocols

The CoA references several key analytical experiments to certify the material. The methodologies for these are outlined below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[2]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient. For example, a mobile phase of methanol and water (50:50 v/v) has been reported.[2]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[2]

-

Detection : UV detection at a wavelength where Zonisamide has significant absorbance, such as 238 nm.[2]

-

Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 217.05, confirming the incorporation of four deuterium atoms.

-

Procedure for Isotopic Purity : The relative intensities of the isotopic peaks are measured. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d4) to the intensities of the peaks for the less-deuterated species (d0, d1, d2, d3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure and the location of deuterium labeling.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆.

-

Procedure : A ¹H NMR spectrum is acquired. For this compound, the signals corresponding to the protons on the benzisoxazole ring should be significantly diminished or absent compared to the spectrum of unlabeled Zonisamide, confirming the successful deuteration at these positions. The presence of other expected proton signals (e.g., from the methylene group) confirms the integrity of the rest of the molecule.

Visualizing Key Processes

To better understand the context and workflow, the following diagrams illustrate the certification process and the structural relationship of this compound.

Disclaimer: The quantitative data presented in the tables are typical values for a high-purity reference standard and are for illustrative purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

References

Introduction: The Core Principles of Stable Isotope Labeling

An In-depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals.

Stable Isotope Labeling (SIL) is a powerful technique that incorporates non-radioactive, heavy isotopes into molecules to act as tracers.[1][2] These isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are chemically identical to their lighter counterparts but possess extra neutrons, making them heavier.[1][2] This mass difference is the key principle behind SIL. When analyzed by a mass spectrometer, a molecule containing a heavy isotope is distinguishable from its unlabeled counterpart, appearing as a separate peak with a higher mass-to-charge (m/z) ratio.[3][4]

Unlike radioactive isotopes, stable isotopes are safe, non-toxic, and do not decay, making them ideal for studies in living systems, including clinical trials.[1] This methodology allows for the precise tracking and quantification of proteins, metabolites, and drug compounds within complex biological systems.[1][5][6] By comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") forms of a molecule, researchers can accurately determine their relative abundance.[4] This ability to perform relative or absolute quantification is crucial in drug development for studying pharmacokinetics, metabolism, and identifying drug targets.[7][8][9]

Key Labeling Strategies in Proteomics

Several strategies exist for introducing stable isotopes into proteins, primarily categorized as metabolic labeling, chemical labeling, and enzymatic labeling. Each has distinct advantages and is suited for different experimental goals.

Metabolic Labeling: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling method where living cells incorporate stable isotope-labeled amino acids into their proteins during translation.[10] Two populations of cells are grown in media that are identical except for specific amino acids; one medium contains the natural "light" amino acids (e.g., ¹²C₆-Arginine), while the other contains "heavy" isotopically labeled versions (e.g., ¹³C₆-Arginine).[3][11]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[11] The cell populations can then be subjected to different treatments (e.g., drug vs. vehicle), combined at the earliest possible stage, and processed for mass spectrometry analysis.[11][12] This early combination minimizes quantitative errors from sample handling.[13] In the mass spectrometer, every peptide from the "heavy" cells will be heavier by a known mass, and the ratio of the heavy to light peptide peak intensities directly reflects the relative protein abundance.[3]

Chemical Labeling: ICAT, iTRAQ, and TMT

Chemical labeling is an in vitro approach that can be applied to virtually any protein sample, including tissues and biofluids, where metabolic labeling is not feasible.[4]

-

Isotope-Coded Affinity Tags (ICAT): This technique uses a chemical reagent that labels proteins at cysteine residues.[14][15] The ICAT reagent has three parts: a reactive group specific for thiol groups (cysteine), an isotopically coded linker (a "light" version with ¹²C and a "heavy" version with ¹³C or ²H), and a biotin affinity tag.[14] Two protein samples (e.g., control and treated) are labeled separately with the light and heavy reagents, then combined, digested, and the cysteine-containing peptides are isolated using the biotin tag.[14] This simplifies complex mixtures but means only cysteine-containing proteins are quantified.[15]

-

Isobaric Tags (iTRAQ and TMT): Isobaric labeling, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), is a powerful method for multiplexed protein quantification.[2][16] These chemical tags all have the exact same total mass, meaning that identical peptides from different samples (e.g., up to 18 samples with TMTpro) are indistinguishable in the initial MS1 scan.[4][17][18] However, upon fragmentation in the mass spectrometer (MS/MS), the tags break apart to yield unique "reporter ions" of different masses. The intensity of these reporter ions is then used to quantify the relative abundance of the peptide in each of the pooled samples.[4][13] This high level of multiplexing is ideal for large-scale studies comparing multiple conditions or time points.[13][17]

Comparison of Key Labeling Strategies

The choice of labeling strategy depends heavily on the experimental question, sample type, and available resources.[13]

| Feature | SILAC (Metabolic) | ICAT (Chemical) | TMT / iTRAQ (Isobaric Chemical) |

| Labeling Type | In vivo metabolic incorporation of heavy amino acids.[4][16] | In vitro chemical labeling of cysteine residues.[14] | In vitro chemical labeling of peptide primary amines.[2][13] |

| Quantification Level | MS1 (Precursor Ion Scan).[19] | MS1 (Precursor Ion Scan).[20] | MS/MS (Reporter Ion Scan).[4] |

| Multiplexing | Typically 2-5 samples.[4][20] | 2 samples.[15] | High; 4-8 plex (iTRAQ), up to 18-plex (TMT).[16][18] |

| Advantages | High accuracy; low experimental variability as samples are mixed early; suitable for protein turnover studies.[13][21] | Reduces sample complexity by isolating a subset of peptides.[15] | High throughput; applicable to any sample type; allows comparison of many conditions simultaneously.[13][17] |

| Disadvantages | Mostly limited to cell culture; can be time-consuming and expensive; requires amino acid auxotrophic cells.[11][17] | Only quantifies cysteine-containing proteins; potential for incomplete labeling.[15] | "Ratio compression" can underestimate quantification due to co-isolation of precursor ions; more complex data analysis.[13][17] |

Detailed Experimental Protocols

General Protocol for a SILAC Experiment

This protocol provides a generalized workflow for a two-plex SILAC experiment.

-

Adaptation Phase:

-

Culture two separate populations of the chosen cell line.

-

For the "light" population, use SILAC medium containing normal (light) L-lysine and L-arginine.

-

For the "heavy" population, use SILAC medium containing stable isotope-labeled "heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).

-

Grow cells for at least 5-6 cell divisions to ensure >99% incorporation of the heavy amino acids. Verify incorporation efficiency with a preliminary MS analysis.[12]

-

-

Experimental Phase:

-

Once fully labeled, apply the experimental conditions (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).

-

Harvest the cells from both populations.

-

-

Sample Preparation:

-

Count the cells from each population and combine them in a 1:1 ratio.

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the lysate.

-

-

Protein Digestion:

-

Denature the proteins in the lysate, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

-

Digest the proteins into peptides using a protease, typically sequencing-grade trypsin, overnight at 37°C.[10]

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction method.

-

Analyze the peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 scans to detect the heavy/light peptide pairs and MS/MS scans for peptide identification.[10][11]

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.[22] This ratio corresponds to the relative abundance of the protein between the two conditions.

-

General Protocol for a TMT/iTRAQ Experiment

This protocol outlines a generalized workflow for multiplexed isobaric labeling.

-

Protein Extraction and Digestion:

-

Extract proteins from each sample (e.g., different tissues, treatments, or time points) individually.

-

Quantify the protein concentration for each sample accurately.

-

Take an equal amount of protein from each sample.

-

Individually perform protein denaturation, reduction, alkylation, and tryptic digestion for each sample.[2]

-

-

Peptide Labeling:

-

Desalt the peptides from each sample.

-

Label each peptide sample with a different isobaric tag (e.g., TMT10-126, TMT10-127N, etc.) according to the manufacturer's protocol. This involves incubating the peptides with the reactive tag.

-

Quench the labeling reaction.

-

-

Sample Pooling and Fractionation:

-

Combine all labeled peptide samples into a single tube in a 1:1:1... ratio.[23]

-

To reduce sample complexity and improve detection of low-abundance peptides, fractionate the pooled peptide mixture, typically using high-pH reversed-phase liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS.

-

The mass spectrometer must be configured to perform a higher-energy collisional dissociation (HCD) fragmentation method to cleave the tags and generate the reporter ions for quantification.[4]

-

-

Data Analysis:

-

Use appropriate proteomics software to search the MS/MS data for peptide identification.

-

The software will then extract the signal intensities of the reporter ions from each MS/MS spectrum to calculate the relative abundance of each identified peptide across all samples.[17]

-

Applications in Drug Development and Research

Stable isotope labeling combined with mass spectrometry is an indispensable tool in modern pharmacology and drug development.

-

Metabolism and ADME Studies: Labeled compounds are used to trace the fate of a drug in an organism.[1] This helps in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing safe and effective therapies.[7][8]

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): SIL enables precise quantification of drug and metabolite levels in biological fluids over time, providing essential data for pharmacokinetic modeling.[9] It also helps in understanding a drug's mechanism of action by quantifying changes in protein expression or post-translational modifications in response to the drug.

-

Target Identification and Validation: SILAC-based proteomic screens can identify the cellular proteins that interact with a drug candidate, helping to confirm its intended target and uncover potential off-target effects.[5]

-

Biomarker Discovery: By comparing the proteomes of healthy vs. diseased states, or treated vs. untreated samples, researchers can identify proteins that change in abundance, which may serve as biomarkers for disease diagnosis, prognosis, or therapeutic response.[9]

References

- 1. metsol.com [metsol.com]

- 2. Protein Extraction for TMT/iTRAQ | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. moravek.com [moravek.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 14. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]

- 15. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 18. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. iTRAQ™ and TMT™ quantification [proteome-factory.com]

Methodological & Application

Application Note & Protocol: Quantification of Zonisamide in Human Plasma using Zonisamide-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide is an antiepileptic drug used in the treatment of partial seizures. Therapeutic drug monitoring (TDM) of Zonisamide is crucial to ensure optimal therapeutic outcomes and prevent toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of antiepileptic drugs due to its high sensitivity, selectivity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Zonisamide-d4, is considered the gold standard in quantitative bioanalysis.[2] The SIL-IS closely mimics the physicochemical properties of the analyte, compensating for variability during sample preparation, chromatography, and ionization, thereby ensuring robust and reliable quantification.[2]

This document provides a detailed protocol for the quantification of Zonisamide in human plasma using this compound as an internal standard with an LC-MS/MS system.

Experimental Protocols

Materials and Reagents

-

Zonisamide reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes (1.5 mL)

-

LC micro vials

Instrumentation

-

Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 or C8 column is suitable for separation.[3][4]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zonisamide reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare working standard solutions of Zonisamide by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50, v/v).

-

Working IS Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards (CS): Spike drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Zonisamide from plasma samples.[1][4][5]

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL centrifuge tube.

-

Add 100 µL of the working IS solution (this compound in acetonitrile).[5]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an LC micro vial for analysis. In some methods, a dilution of the supernatant with the mobile phase may be performed before injection.[5][6]

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Gradient Elution | A gradient program should be developed to ensure separation from matrix components. A typical run time is 3-6 minutes.[1][5] |

Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C[7] |

| Desolvation Temperature | 500 °C[7] |

| Capillary Voltage | 3.8 kV[7] |

| MRM Transitions | Optimize cone voltage and collision energy for specific instrument. |

| Analyte | |

| Zonisamide | |

| This compound |

Data Presentation: Method Performance

The following tables summarize typical quantitative performance data for the analysis of Zonisamide using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) |

| Zonisamide | 0.1 - 100 | > 0.99[1] | 0.1[1] |

| Zonisamide | 0.5 - 50 | > 0.99[3] | 0.5[3] |

| Zonisamide | 1.5 - 60 | Not specified | 1.5[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.1 | < 20 | < 20 | ± 20% |

| Low | 0.3 | < 15 | < 15 | ± 15% |

| Medium | 30 | < 15 | < 15 | ± 15% |

| High | 85 | < 15 | < 15 | ± 15% |

Data adapted from representative validation studies.[1] Intra- and inter-run precision for Zonisamide assays have been reported to be in the range of 0.8% to 8.5%, with accuracy (bias) varying from -11.3% to 14.4%.[3]

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) |

| Zonisamide | Ether Extraction | 70.8 - 77.3[3] |

| This compound (or similar IS) | Ether Extraction | 85.6 - 110.4[3] |

Visualizations

Caption: Workflow for Zonisamide extraction from plasma via protein precipitation.

Caption: Logical workflow of the LC-MS/MS analysis for Zonisamide quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Zonisamide in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput therapeutic drug monitoring and clinical research applications. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in bioanalytical assays.

References

- 1. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. manuals.plus [manuals.plus]

- 7. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice [mdpi.com]

Application Note: Quantitative Analysis of Zonisamide in Human Plasma by LC-MS/MS Using Zonisamide-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zonisamide is an antiepileptic drug used for the treatment of partial seizures. Therapeutic drug monitoring of zonisamide is crucial to ensure optimal efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of zonisamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zonisamide-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Zonisamide analytical standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of zonisamide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of zonisamide working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into plasma for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the zonisamide working standards to prepare calibration standards at concentrations ranging from 0.1 to 50 µg/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Zonisamide | 213.0 | 132.1 | 25 | 15 |

| This compound | 217.0 | 136.1 | 25 | 15 |

Data Presentation

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method.

| Parameter | Result |

| Linearity Range | 0.1 - 50.0 µg/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow Diagram

Application of Zonisamide-d4 in therapeutic drug monitoring (TDM) of zonisamide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide is an antiepileptic drug (AED) utilized for the management of various types of seizures. Therapeutic Drug Monitoring (TDM) of zonisamide is crucial to optimize therapeutic efficacy while minimizing toxicity, thereby ensuring patient safety and individualizing treatment regimens. The therapeutic range for zonisamide in serum or plasma is generally accepted to be between 10 and 40 µg/mL. An accurate and reliable method for quantifying zonisamide concentrations in biological matrices is essential for effective TDM.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Zonisamide-d4, is critical in this methodology. This compound shares identical physicochemical properties with the unlabeled drug, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of zonisamide by LC-MS/MS.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of zonisamide from serum or plasma samples.

Materials:

-

Patient serum or plasma samples

-

This compound internal standard (IS) working solution (concentration to be optimized based on instrument sensitivity, e.g., in methanol or acetonitrile)

-

Acetonitrile, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of the patient serum or plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the this compound internal standard working solution in acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Dilute the supernatant with mobile phase A if necessary to fit within the calibration range.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of zonisamide and this compound.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C8 or C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A gradient elution is typically used to ensure good peak shape and separation from matrix components. The specific gradient should be optimized for the particular column and system. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150 °C) |

| Desolvation Gas Flow | Optimized for the specific instrument (e.g., 800 L/hr) |

| Desolvation Temperature | Optimized for the specific instrument (e.g., 400 °C) |

MRM Transitions:

The specific precursor and product ions for zonisamide and this compound should be optimized on the mass spectrometer being used. The following are example transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Zonisamide | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for zonisamide using a deuterated internal standard.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 1.50 - 60.0 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy (Bias)

| Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Bias %) |

| Low QC | < 5% | < 5% | Within ±15% |

| Medium QC | < 5% | < 5% | Within ±15% |

| High QC | < 5% | < 5% | Within ±15% |

| Repeatability (CV) | 0.7% - 1.2%[1] | N/A | N/A |

| Intermediate Precision | < 1.4%[1] | N/A | N/A |

| Relative Mean Bias (Serum) | N/A | N/A | 0.0% - 0.8%[1] |

| Relative Mean Bias (Plasma) | N/A | N/A | 0.2% - 2.0%[1] |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Recovery | Consistent and reproducible across the calibration range. |

| Matrix Effect | No significant matrix effect was observed.[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of zonisamide using this compound and LC-MS/MS.

References

Application Notes and Protocols for Zonisamide Quantification Using Zonisamide-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of zonisamide in biological matrices, utilizing Zonisamide-d4 as an internal standard. The methodologies described are primarily intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Zonisamide is an antiepileptic drug used in the treatment of partial seizures. Accurate and precise quantification of zonisamide in biological samples such as plasma and serum is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and instrument response.

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions, and the associated quantitative performance data is summarized for comparative evaluation.

Materials and Reagents

-

Analytes: Zonisamide, this compound (internal standard)

-

Biological Matrix: Human plasma or serum

-

Reagents for Protein Precipitation:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA)

-

-

Reagents for Liquid-Liquid Extraction:

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

-

Reagents for Solid-Phase Extraction:

-

SPE Cartridges (e.g., C8, C18, or mixed-mode)

-

Methanol (HPLC grade)

-

Deionized water

-

Elution solvent (e.g., Methanol, Acetonitrile)

-

-

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent or a strong acid to the biological sample to denature and precipitate proteins.

Protocol:

-

Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol/TCA solution).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the solution into the LC-MS/MS system.

Application Notes and Protocols for the Preparation of Zonisamide-d4 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide-d4 is a deuterated analog of Zonisamide, an anticonvulsant medication used in the treatment of epilepsy. The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic studies, bioanalytical assays, and metabolic research involving Zonisamide. Accurate and precise preparation of this compound stock and working solutions is paramount for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of this compound solutions to ensure consistency and accuracy in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and solution preparation.

| Property | Value | Source(s) |

| Chemical Name | 1,2-(Benzisoxazole-d4)-3-methanesulfonamide | [1] |

| Synonyms | 3-(Sulfamoylmethyl)-1,2-benzisoxazole-d4 | [1][2] |

| CAS Number | 1020720-04-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄D₄N₂O₃S | [1][2] |

| Molecular Weight | 216.25 g/mol | [1][2][3][4][6][7] |

| Appearance | White to Light Brown Solid | [2][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (<10 mM) | [2][8] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [2][3] |

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.

Preparation of this compound Stock Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good initial choice due to its broad solvating power.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Micropipettes

-

Vortex mixer

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the compound.

-

Dissolution: Carefully transfer the weighed this compound into the volumetric flask.

-

Solvent Addition: Add a small amount of DMSO (approximately half the final volume) to the flask.

-

Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely. Ensure no visible particles remain.

-

Volume Adjustment: Once the solid is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution into a clean, labeled amber glass vial. Store the stock solution at -20°C.[2][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate solvent. The choice of solvent for the working solution will depend on the specific analytical method (e.g., mobile phase for LC-MS analysis).

Materials:

-

This compound stock solution (1 mg/mL)

-

Dilution solvent (e.g., Methanol, Acetonitrile, or a specific mobile phase)

-

Calibrated micropipettes and tips

-

Microcentrifuge tubes or volumetric flasks

-

Vortex mixer

Procedure (Example for a 10 µg/mL working solution):

-

Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.

-

C₁ = Concentration of the stock solution (1 mg/mL = 1000 µg/mL)

-

V₁ = Volume of the stock solution to be taken

-

C₂ = Desired concentration of the working solution (10 µg/mL)

-

V₂ = Final volume of the working solution (e.g., 1 mL = 1000 µL)

-

(1000 µg/mL) * V₁ = (10 µg/mL) * (1000 µL)

-

V₁ = 10 µL

-

-

Dilution: In a clean microcentrifuge tube, add 990 µL of the dilution solvent.

-

Aliquotting: Using a calibrated micropipette, accurately transfer 10 µL of the 1 mg/mL this compound stock solution to the microcentrifuge tube containing the dilution solvent.

-

Mixing: Cap the tube and vortex thoroughly to ensure complete mixing.

-

Labeling and Storage: Label the tube with the compound name, concentration, and date of preparation. Working solutions should be prepared fresh daily if possible. If storage is necessary, store at 2-8°C for short-term use, but stability should be verified.

Visualization of the Workflow

The following diagram illustrates the sequential steps involved in the preparation of this compound stock and working solutions.

Caption: Preparation of this compound solutions.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the accurate and reproducible preparation of this compound stock and working solutions. Adherence to these procedures, along with good laboratory practices, will ensure the integrity of the prepared solutions, leading to high-quality data in research and analytical applications. It is always recommended to verify the concentration of prepared stock solutions by a suitable analytical method.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 1020720-04-0 [amp.chemicalbook.com]

- 3. This compound | TRC-Z700002-0.5MG | LGC Standards [lgcstandards.com]

- 4. This compound | C8H8N2O3S | CID 45040707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS No- 1020720-04-0 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Liquid-Liquid Extraction of Zonisamide and Zonisamide-d4 from Serum

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of zonisamide and its deuterated internal standard, zonisamide-d4, from serum samples using liquid-liquid extraction (LLE). The methodologies described are based on established laboratory practices and are suitable for quantitative analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Zonisamide is an anticonvulsant drug used in the treatment of epilepsy. Therapeutic drug monitoring (TDM) of zonisamide is crucial to ensure optimal patient outcomes by maintaining drug concentrations within the therapeutic range, typically suggested to be between 10 to 40 µg/mL. Accurate and reliable quantification of zonisamide in serum is essential for TDM and pharmacokinetic studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively removes proteins and other interfering substances from the serum matrix, leading to a cleaner extract for analysis. The use of a deuterated internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the method.

Experimental Protocols

Two primary liquid-liquid extraction protocols using different organic solvents are detailed below. The choice of solvent can depend on the specific analytical method and instrumentation used.

Protocol 1: Acetonitrile Precipitation and Extraction

This method utilizes acetonitrile for both protein precipitation and extraction of the analytes.

Materials:

-

Serum samples (patient, calibration standards, quality controls)

-

Zonisamide and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Aliquot 150 µL of serum sample into a microcentrifuge tube.[1]

-

Internal Standard Spiking: Add 10 µL of the working solution of the internal standard (this compound) to each serum sample.

-

Extraction: Add 450 µL of acetonitrile to each tube.[1]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at 6000 rpm for 15 minutes at 21°C.[1]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]

-

Reconstitution: Reconstitute the dried residue with 60 µL of methanol.[1]

-

Analysis: The reconstituted sample is now ready for injection into the analytical system (e.g., HPLC or LC-MS/MS).

Protocol 2: Ethyl Acetate Extraction

This protocol employs ethyl acetate as the extraction solvent.

Materials:

-

Serum samples

-

Zonisamide and this compound reference standards

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-